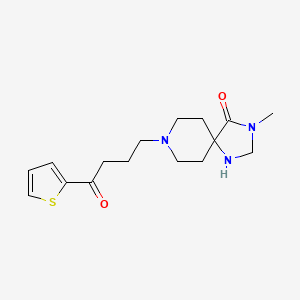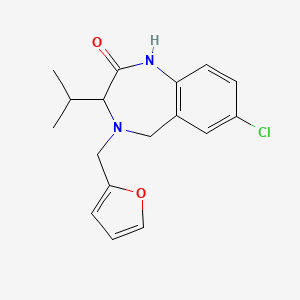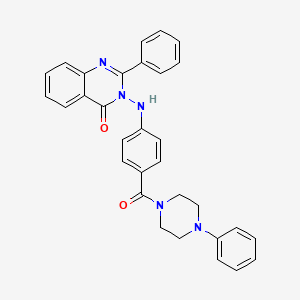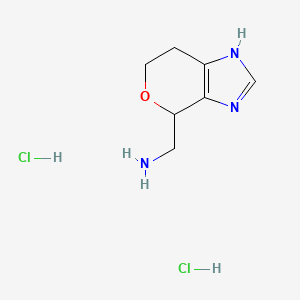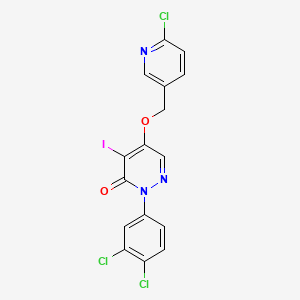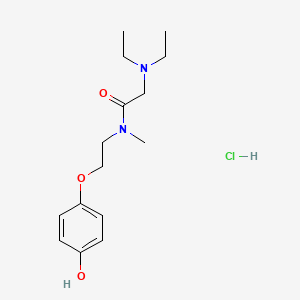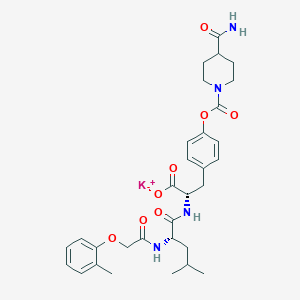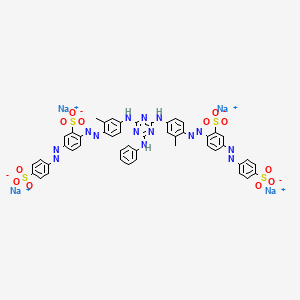
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is added through a similar substitution reaction.
Attachment of Pyridinecarboxamide: Finally, the pyridinecarboxamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxamide derivatives: Compounds with similar pyridinecarboxamide structures.
Triazine derivatives: Compounds with similar triazine ring structures.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit unique reactivity, biological activity, or material properties.
特性
CAS番号 |
85633-09-6 |
|---|---|
分子式 |
C19H17ClN6O |
分子量 |
380.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c20-15-7-5-13(6-8-15)16-22-18(24-17(27)14-4-3-9-21-12-14)25-19(23-16)26-10-1-2-11-26/h3-9,12H,1-2,10-11H2,(H,22,23,24,25,27) |
InChIキー |
QBGMTWURPBZXEE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


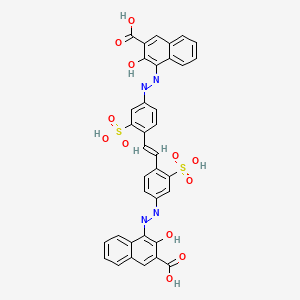
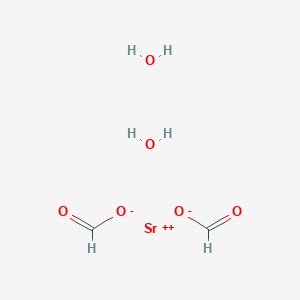
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
